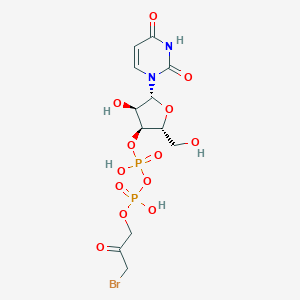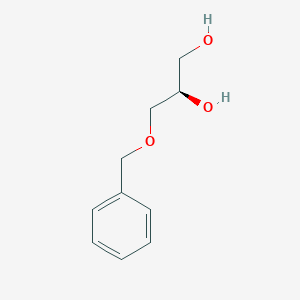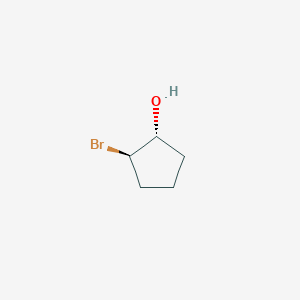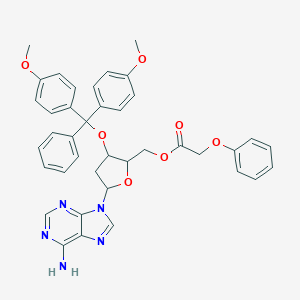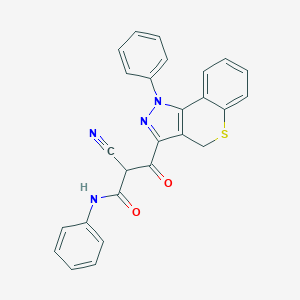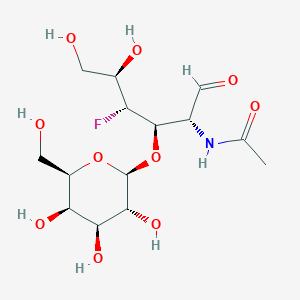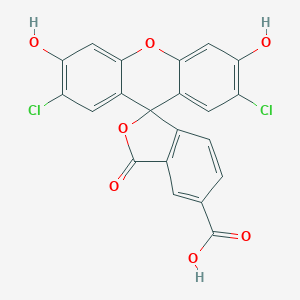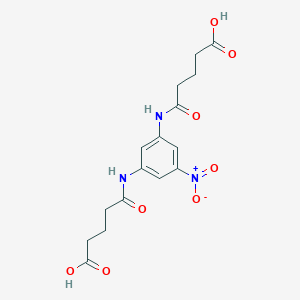
Npbgd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Npbgd is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule belongs to the class of phenethylamines and is structurally similar to other compounds like mescaline and 2C-B. In
Mecanismo De Acción
The mechanism of action of Npbgd involves its binding to the serotonin receptors in the brain. Specifically, it has been found to have a high affinity for the 5-HT2A receptor, which is involved in modulating the effects of serotonin. By binding to this receptor, Npbgd can alter the activity of neurons in specific brain regions, leading to changes in behavior and perception.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Npbgd are still being studied, but early research has shown that it can induce changes in brain activity and alter the perception of sensory stimuli. It has also been found to have anxiolytic and antidepressant-like effects in animal models, indicating its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Npbgd in lab experiments is its ability to selectively target the serotonin receptors in the brain. This makes it a valuable tool for investigating the role of these receptors in various neurological disorders. However, its low yield and challenging synthesis method can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Npbgd. One area of interest is its potential therapeutic applications in treating neurological disorders like depression and anxiety. Another direction is investigating the long-term effects of Npbgd on brain function and behavior. Additionally, further studies are needed to optimize the synthesis method and increase the yield of Npbgd for large-scale experiments.
Conclusion:
In conclusion, Npbgd is a promising chemical compound that has potential applications in scientific research. Its ability to selectively target the serotonin receptors in the brain makes it a valuable tool for investigating the neural mechanisms underlying various neurological disorders. While its synthesis method is challenging and yield is low, further research is needed to optimize its production and explore its therapeutic potential.
Métodos De Síntesis
The synthesis of Npbgd involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 2,5-dimethoxyphenethylamine, which undergoes a series of reactions to produce Npbgd. The process involves the use of reagents like iodine, hydrochloric acid, and sodium hydroxide. The yield of Npbgd obtained from this synthesis method is relatively low, making it challenging to produce large quantities of the compound.
Aplicaciones Científicas De Investigación
Npbgd has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and behavior. Studies have shown that Npbgd can induce changes in brain activity and alter the perception of sensory stimuli. This makes it a valuable tool for investigating the neural mechanisms underlying various neurological disorders.
Propiedades
Número CAS |
115933-55-6 |
|---|---|
Nombre del producto |
Npbgd |
Fórmula molecular |
C16H19N3O8 |
Peso molecular |
381.34 g/mol |
Nombre IUPAC |
5-[3-(4-carboxybutanoylamino)-5-nitroanilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O8/c20-13(3-1-5-15(22)23)17-10-7-11(9-12(8-10)19(26)27)18-14(21)4-2-6-16(24)25/h7-9H,1-6H2,(H,17,20)(H,18,21)(H,22,23)(H,24,25) |
Clave InChI |
NLZRESGAAIOVON-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1NC(=O)CCCC(=O)O)[N+](=O)[O-])NC(=O)CCCC(=O)O |
SMILES canónico |
C1=C(C=C(C=C1NC(=O)CCCC(=O)O)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Sinónimos |
N,N'-(5-nitro-1,3-phenylene)bisglutaramide NPBGD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



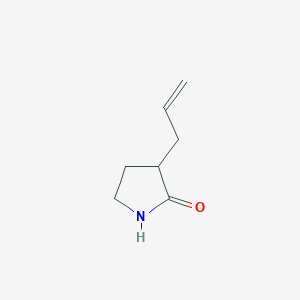
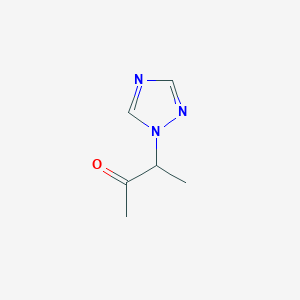
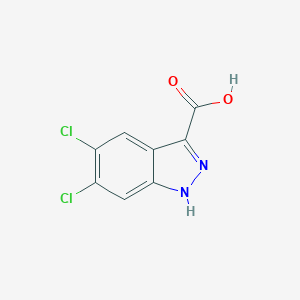
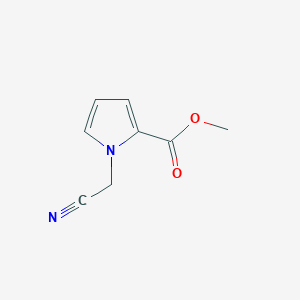
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
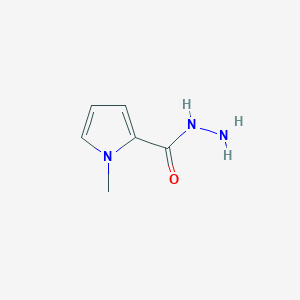
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
